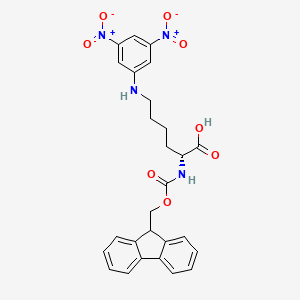

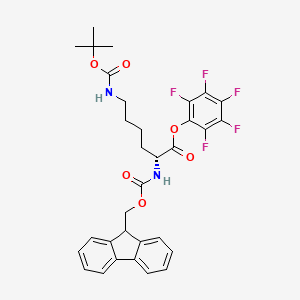

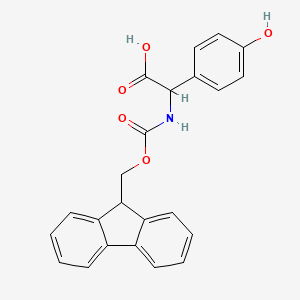

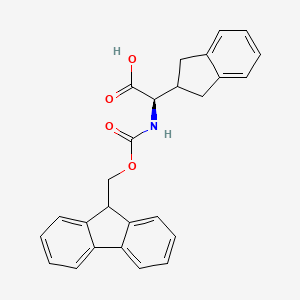

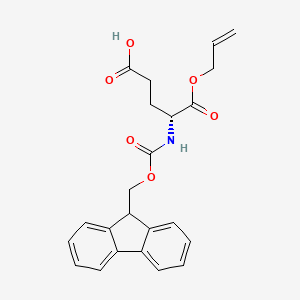

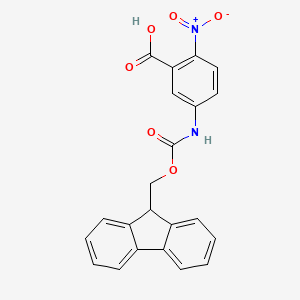

5-(9-Fluorenylmethyloxycarbonylamino)-2-nitrobenzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

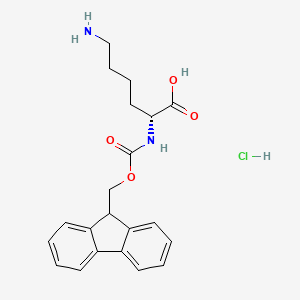

5-(9-Fluorenylmethyloxycarbonylamino)-2-nitrobenzoic acid is a compound that contains a fluorenylmethyloxycarbonyl (Fmoc) group1. The Fmoc group is a base-labile protecting group used in organic synthesis1. It is frequently used as a protecting group for amines1.

Synthesis Analysis

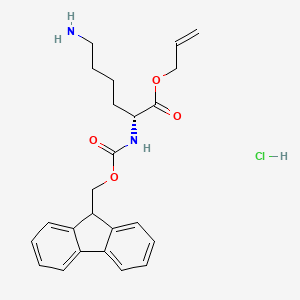

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)1. Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide1.

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group1. The Fmoc group is a carbamate, which is frequently used as a protecting group for amines1.

Chemical Reactions Analysis

In the context of peptide synthesis, the Fmoc group is rapidly removed by a base1. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate1.

Physical And Chemical Properties Analysis

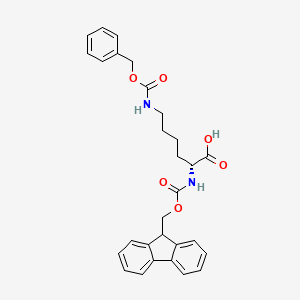

The physical and chemical properties of this compound are largely determined by the presence of the Fmoc group1. The fluorenyl group is highly fluorescent, which makes certain UV-inactive compounds suitable for analysis by reversed-phase HPLC1.

科学研究应用

分析方法开发

对与硝基苯甲酸衍生物相关的尼替酮进行的研究强调使用先进的分析技术,如LC-MS/MS,研究在各种条件下的降解过程、稳定性,并识别降解产物。这些研究对于了解像5-(9-氟代甲氧羰基氨基)-2-硝基苯甲酸这样的化合物在制药中的化学性质和潜在应用至关重要,表明分析方法开发在评估合成化合物的稳定性和降解途径方面的重要性(Barchańska等,2019)。

药理应用

另一种酚类化合物没食子酸已被广泛研究其抗炎性能。虽然不同,但对没食子酸的药理活性和机制的研究方法和见解可以为研究类似化合物,包括硝基苯甲酸衍生物,用于治疗与炎症相关的疾病的潜力提供基础(Bai et al., 2020)。

安全和危害

Currently, there is no specific information available regarding the safety and hazards of “5-(9-Fluorenylmethyloxycarbonylamino)-2-nitrobenzoic acid”.

未来方向

The Fmoc strategy is the most used strategy in solid phase peptide synthesis (SPPS) and remains valid even forty years after its implementation2. Thanks to the constant development and improvement in reagents and strategies for the different steps, the future directions of this compound and its derivatives are promising2.

属性

IUPAC Name |

5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O6/c25-21(26)18-11-13(9-10-20(18)24(28)29)23-22(27)30-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,23,27)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLLUZHKDVNVCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=C(C=C4)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(9-Fluorenylmethyloxycarbonylamino)-2-nitrobenzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。